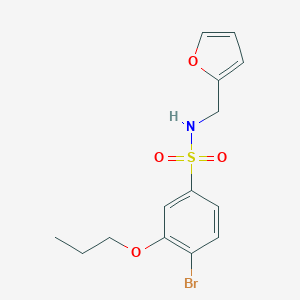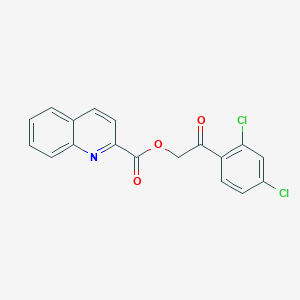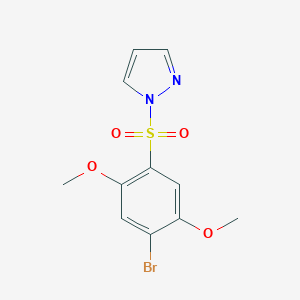
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole” is a pyrazole derivative with a sulfonyl group attached to the 1-position of the pyrazole ring. The sulfonyl group is further substituted with a 4-bromo-2,5-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar pyrazole ring, with the sulfonyl group causing some degree of distortion due to its size and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the sulfonyl group or the aromatic ring .Wirkmechanismus
The mechanism of action of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce oxidative stress, which could make it useful in treating diseases related to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer and anti-inflammatory effects. However, this compound has some limitations in lab experiments. It is not very soluble in water, which could make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, more research is needed to establish the safety and efficacy of this compound in humans. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound, or this compound, is a pyrazole-based compound that has potential applications in medicine and biology. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. While this compound has some limitations in lab experiments, its potential benefits make it a worthwhile area of study for future research.
Synthesemethoden
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has been synthesized using various methods, including the reaction of 4-bromo-2,5-dimethoxybenzene with sulfonyl chloride followed by the reaction with pyrazole. Another method involves the reaction of 4-bromo-2,5-dimethoxyphenyl hydrazine with sulfonyl chloride followed by the reaction with acetic anhydride and pyridine. The synthesis of this compound is a complex process that requires careful attention to detail and the use of appropriate reagents.
Wissenschaftliche Forschungsanwendungen
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has been found to have potential applications in medicine and biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in treating various diseases. Additionally, this compound has been shown to have neuroprotective effects, which could make it useful in treating neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)14-5-3-4-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIFFZVBLGCGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500451.png)
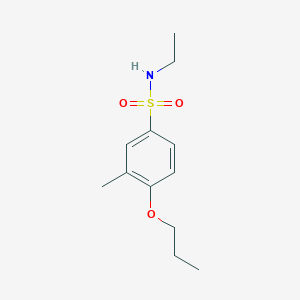
![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B500455.png)
![1-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-2-methylimidazole](/img/structure/B500456.png)
amine](/img/structure/B500458.png)
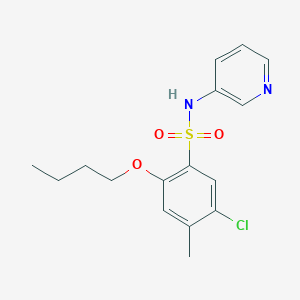
![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B500465.png)
